2-((Benzyloxy)methyl)-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Molecular Organization in Liposome Systems
The molecular organization of 1,3,4-thiadiazole derivatives, including 2-((benzyloxy)methyl)-1,3,4-thiadiazole, in liposome systems has been studied. These compounds, when present at different concentrations in liposome systems, show fluorescence emissions indicating their interaction and organization within the lipid layers. This interaction varies based on the alkyl substituent structure, influencing molecular aggregation and fluorescence effects in biologically relevant samples (Kluczyk et al., 2016).
Antiproliferative and Antimicrobial Properties
1,3,4-thiadiazole derivatives have demonstrated significant biological activities, including antiproliferative and antimicrobial properties. Specific derivatives of this class have shown high DNA protective ability against oxidative damage and strong antimicrobial activity against certain strains of bacteria. They also exhibit cytotoxicity on various cancer cell lines, indicating potential for use in chemotherapy (Gür et al., 2020).
Structural Analysis and Synthesis
Research into the synthesis and structural analysis of 1,3,4-thiadiazole derivatives, including benzyloxymethyl variants, has provided insights into their molecular arrangement and properties. Studies include the synthesis of new compounds using various methods, and analysis of their structures using spectroscopic techniques. This research aids in understanding the physical and chemical characteristics of these compounds (Dani et al., 2013).
Corrosion Inhibition in Industrial Applications
Thiadiazole derivatives have been evaluated as corrosion inhibitors, particularly in the context of carbon steel in CO2-saturated environments, such as oilfield produced water. These studies indicate that these compounds can effectively inhibit corrosion through chemisorption, with varying efficiencies based on their substituent groups (Zhang et al., 2020).
Anti-Oxidant and Anti-Microbial Activities
Some 1,3,4-thiadiazole derivatives have been investigated for their antioxidant and antimicrobial activities. These studies involve the preparation of novel derivatives and evaluation of their activities compared to standard drugs, revealing significant antioxidant properties and potential for further research (Gopi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(phenylmethoxymethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-4-9(5-3-1)6-13-7-10-12-11-8-14-10/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUAHUSAFURGLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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